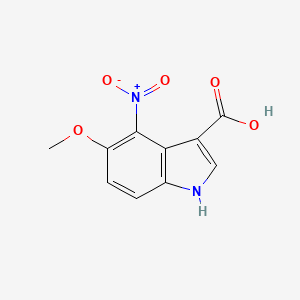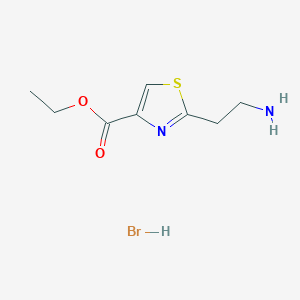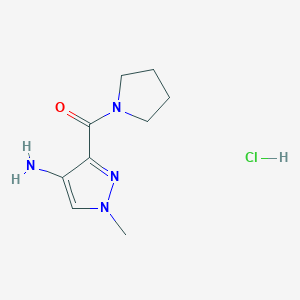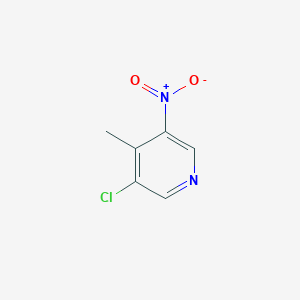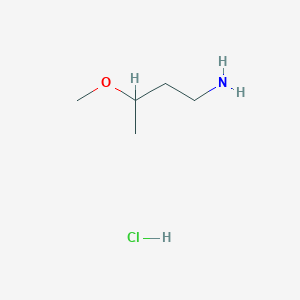
(3-Methoxybutyl)amine hydrochloride
Overview
Description
(3-Methoxybutyl)amine hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a derivative of butylamine, where a methoxy group is attached to the third carbon of the butyl chain. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybutyl)amine hydrochloride typically involves the reaction of (3-Methoxybutyl)amine with hydrochloric acid. The reaction is straightforward and can be carried out under mild conditions. The general reaction scheme is as follows:
(3-Methoxybutyl)amine+HCl→(3-Methoxybutyl)amine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:
Preparation of (3-Methoxybutyl)amine: This can be achieved through the reaction of 3-methoxybutanol with ammonia or an amine source.
Reaction with Hydrochloric Acid: The (3-Methoxybutyl)amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybutyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: It can be reduced to form simpler amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or amides.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include simpler amines or fully reduced hydrocarbons.
Scientific Research Applications
(3-Methoxybutyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxybutyl)amine hydrochloride involves its interaction with biological molecules, primarily through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The methoxy group can also influence its reactivity and interaction with other molecules. The compound can target specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine without the methoxy group.
Methoxyamine: Contains a methoxy group attached to an amine.
(3-Methoxypropyl)amine: Similar structure but with a shorter carbon chain.
Uniqueness
(3-Methoxybutyl)amine hydrochloride is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. The methoxy group can enhance its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMLIVNJXQPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-76-6 | |
| Record name | 3-methoxybutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid](/img/structure/B1432072.png)

![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)
![1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1432078.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
